molecular formula C21H22N4O4S B11069399 1-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]prolinamide

1-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]prolinamide

Cat. No.: B11069399
M. Wt: 426.5 g/mol
InChI Key: SQEHVYMHRASKGO-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]prolinamide is a complex organic compound that features a sulfonyl group attached to a prolinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]prolinamide typically involves multiple steps. One common approach is to start with the sulfonylation of a prolinamide derivative. This is followed by the introduction of the phthalazinyl moiety through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]prolinamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The phthalazinyl moiety can be reduced to form dihydrophthalazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrophthalazine derivatives.

    Substitution: Various substituted prolinamide derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]prolinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]prolinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The phthalazinyl moiety may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
  • 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone

Uniqueness

1-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]prolinamide is unique due to its combination of a sulfonyl group with a phthalazinyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.

Properties

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H22N4O4S/c1-14-8-10-15(11-9-14)30(28,29)25-12-4-7-19(25)21(27)22-13-18-16-5-2-3-6-17(16)20(26)24-23-18/h2-3,5-6,8-11,19H,4,7,12-13H2,1H3,(H,22,27)(H,24,26)

InChI Key

SQEHVYMHRASKGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NCC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

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